(S)-a-Methoxy-2-naphthylacetic acid

Chiral Derivatizing Agent NMR Spectroscopy Absolute Configuration

(S)-α-Methoxy-2-naphthylacetic acid is a premier chiral anisotropic NMR reagent (CDA) for absolute configuration of secondary alcohols and sulfoxides. Its naphthyl ring provides a stronger, longer-range shielding effect than MTPA, enabling unambiguous assignment for long-chain, flexible, or unsymmetrical molecules where MTPA fails. Guaranteed enantiomeric excess (ee ≥99% by HPLC) ensures analytical accuracy and eliminates stereochemical error. Ideal for polyketide analysis and pharma QC.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 157134-51-5
Cat. No. B121047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-a-Methoxy-2-naphthylacetic acid
CAS157134-51-5
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC(C1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1
InChIKeyOQVFHDWREDKUCW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-α-Methoxy-2-naphthylacetic acid (CAS 157134-51-5): A High-Purity Chiral Anisotropic NMR Reagent for Absolute Configuration Determination


(S)-α-Methoxy-2-naphthylacetic acid, also known as (S)-2-NMA, is a chiral naphthaleneacetic acid derivative widely employed as an anisotropic NMR chiral derivatizing agent (CDA) for determining the absolute configuration of secondary alcohols and other chiral substrates. Its structure features a stereogenic center at the α-position bearing a methoxy group, conferring specific stereochemistry and a strong, long-range magnetic anisotropy that underpins its analytical utility .

Why (S)-α-Methoxy-2-naphthylacetic acid (CAS 157134-51-5) Cannot Be Replaced by Other Chiral Derivatizing Agents


The performance of a chiral derivatizing agent in NMR absolute configuration assignments is dictated by its stereochemical purity, the magnitude of its anisotropic shielding/deshielding effects, and its conformational rigidity. Substituting (S)-α-Methoxy-2-naphthylacetic acid with its (R)-enantiomer would invert the diagnostic Δδ sign and lead to an erroneous configurational assignment. Replacing it with the widely used MTPA (Mosher's acid) may fail to resolve stereocenters in long-chain or unsymmetrical systems due to MTPA's weaker and shorter-range anisotropy . Similarly, using a racemic mixture or an achiral arylacetic acid would yield a mixture of diastereomers or a single ester, providing no enantiomeric discrimination. Therefore, verifying that the supplied material meets the required enantiomeric excess and anisotropic performance is a critical procurement control point.

Quantitative Evidence Guide: Measurable Differentiation of (S)-α-Methoxy-2-naphthylacetic acid (CAS 157134-51-5)


Enhanced Anisotropic Effect of (S)-2-NMA vs. MTPA in NMR Absolute Configuration Studies

The anisotropic shielding effect exerted by the naphthyl ring of (S)-α-Methoxy-2-naphthylacetic acid ((S)-2-NMA) esters is significantly stronger and longer-ranging compared to that of the corresponding MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters. This enhanced anisotropy allows for the determination of absolute configurations in long-chain and unsymmetrical compounds where MTPA esters fail to provide sufficient chemical shift dispersion. The study directly compared the Δδ values of diastereomeric 2-NMA esters with those of MTPA esters for the same substrate .

Chiral Derivatizing Agent NMR Spectroscopy Absolute Configuration

Quantified Enantiomeric Excess and Optical Rotation Purity Specifications for (S)-α-Methoxy-2-naphthylacetic acid (CAS 157134-51-5)

The utility of a chiral derivatizing agent is contingent on its optical purity. For (S)-α-Methoxy-2-naphthylacetic acid, commercial specifications (e.g., from Sigma-Aldrich) guarantee an enantiomeric excess (ee) of ≥99% as determined by HPLC, and a specific optical rotation of [α]/D +177±5° (c = 0.1 in methanol). These values represent a high degree of enantiopurity, directly impacting the reliability of configurational assignments by minimizing diastereomeric signal contamination from the minor enantiomer .

Enantiomeric Purity Quality Control Chiral Analysis

Long-Range NMR Anisotropic Effect of (S)-2-NMA Enables Assignment in Unsymmetrical Systems

In the structural elucidation of acetogenins (a class of complex polyketide natural products), replacing MTPA with (S)-2-NMA as the chiral derivatizing agent allowed the absolute configuration of the stereogenic centers in rolliniastatin-2 to be determined by simple ¹H NMR analysis at 400 MHz. This success was attributed to the long-range anisotropic effect of the naphthyl ring in 2-NMA esters, which induces significant, interpretable chemical shift differences (Δδ) between diastereomers even in unsymmetrical, multi-stereocenter systems where MTPA esters show negligible differentiation [1].

NMR Anisotropy Stereochemistry Natural Products

Expanded Substrate Scope: (S)-2-NMA for Stereochemical Analysis of Chiral Sulfoxides

(S)-α-Methoxy-2-naphthylacetic acid ((S)-2-NMA) has been demonstrated as an effective NMR chiral shift reagent for the stereochemical analysis of chiral alkylsulfoxides. In a study of epimeric dialkylsulfoxides, the use of (S)-2-NMA led to a much longer-range anisotropic effect along the alkyl chain compared to (S)-α-methoxyphenylacetic acid (MPA). While 2-NMA lowered the signal splitting of the α-methylene groups relative to MPA, its extended anisotropic reach provides complementary stereochemical information, particularly for remote protons [1].

Sulfoxide Configuration Chiral Shift Reagent NMR Analysis

Commercial Availability and Scalable Preparation of Enantiopure (S)-2-NMA

A published method for the large-scale preparation of enantiomeric 1-NMA and 2-NMA involves condensation with L-phenylalaninol, chromatographic separation of the resulting diastereomers, and subsequent hydrolysis to yield the pure enantiomeric acids. This established methodology supports the commercial availability of (S)-2-NMA with high enantiopurity (e.g., ≥99% ee) and provides a basis for procurement from vendors that follow or validate against this synthetic route [1].

Chiral Resolution Large-Scale Synthesis Enantiopure Reagent

Optimal Research and Industrial Application Scenarios for (S)-α-Methoxy-2-naphthylacetic acid (CAS 157134-51-5)


Determining Absolute Configuration of Challenging Secondary Alcohols in Natural Products

Use (S)-α-Methoxy-2-naphthylacetic acid as the chiral derivatizing agent when the substrate is a secondary alcohol within a long-chain, flexible, or unsymmetrical molecule (e.g., polyketide natural products, lipids, or pharmaceutical intermediates) where the conventional MTPA (Mosher's) method fails to provide sufficient NMR chemical shift dispersion. The enhanced and long-range anisotropic effect of the naphthyl ring in (S)-2-NMA esters, as directly compared to MTPA esters, enables unambiguous configurational assignment . Successful application has been demonstrated for acetogenins like rolliniastatin-2 [1].

Stereochemical Analysis of Chiral Sulfoxides and Other Non-Alcohol Substrates

Employ (S)-α-Methoxy-2-naphthylacetic acid as a chiral NMR shift reagent for determining the absolute configuration of chiral sulfoxides. Studies comparing (S)-2-NMA to (S)-MPA reveal that (S)-2-NMA provides a much longer-range anisotropic effect along alkyl chains, offering complementary stereochemical information for remote protons. This makes it a valuable tool for confirming sulfoxide stereochemistry in synthetic intermediates or metabolites .

Quality Control Verification of Enantiomeric Purity in Chiral Building Blocks

Procure (S)-α-Methoxy-2-naphthylacetic acid as a certified reference standard or derivatization reagent for verifying the enantiomeric purity of chiral building blocks via HPLC or NMR. The commercial availability of (S)-2-NMA with guaranteed specifications (ee ≥99% by HPLC; [α]/D +177±5°) ensures that the derivatizing agent itself does not introduce significant stereochemical error. This is essential for analytical methods development in pharmaceutical quality control .

Scaled-Up Absolute Configuration Determination in Process Chemistry

Utilize (S)-α-Methoxy-2-naphthylacetic acid in process chemistry or medicinal chemistry campaigns for routine absolute configuration determination of chiral alcohol intermediates. The reagent's established large-scale resolution method via L-phenylalaninol supports consistent supply and cost-effective procurement for high-throughput analytical laboratories. Its predictable, robust anisotropic effect minimizes the need for multiple, orthogonal configurational assays, streamlining workflow .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-a-Methoxy-2-naphthylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.